
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-a-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose: is a synthetic derivative of glucose This compound is characterized by the presence of benzyl, isopropylidene, and pivaloyl groups attached to the glucose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene and benzyl groups. This step is crucial to prevent unwanted reactions at these sites.
Pivaloylation: The protected glucose derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the 6-O position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the isopropylidene group, converting it back to hydroxyl groups.
Substitution: The benzyl and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology:
Glycosylation Studies: It is used in studies related to glycosylation processes, which are crucial in cell biology and biochemistry.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose is primarily related to its ability to act as a protecting group in organic synthesis. By protecting specific hydroxyl groups, it allows for selective reactions at other sites on the glucose molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules.
Comparison with Similar Compounds
- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose
Comparison:
- Structural Differences: The presence of different protecting groups (e.g., pivaloyl vs. benzyl) and their positions on the glucose molecule distinguish these compounds.
- Reactivity: The reactivity of these compounds varies based on the protecting groups, influencing their suitability for specific synthetic applications.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Properties
Molecular Formula |
C21H30O7 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3 |
InChI Key |
KMMVVQAPTKQUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


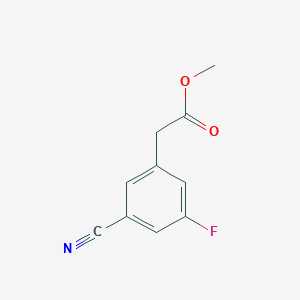
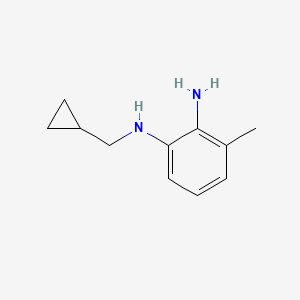
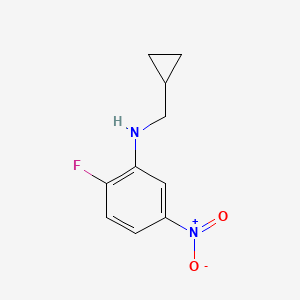

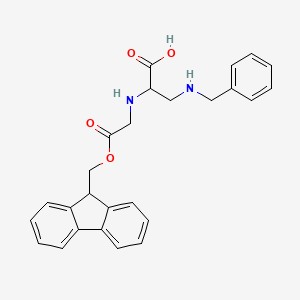

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
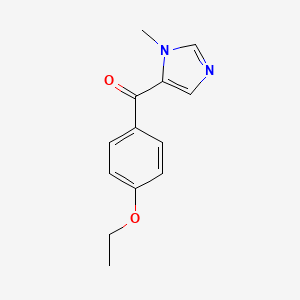
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
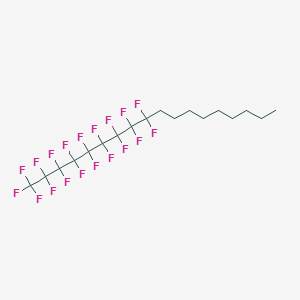

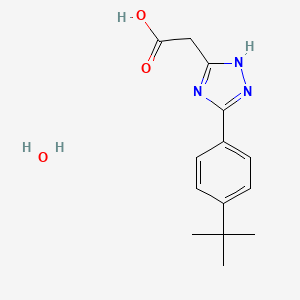
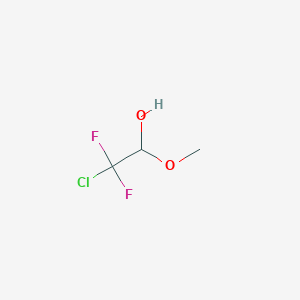
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
